5-Bromo-2,4-difluoropyridine

Regioselective Synthesis Suzuki-Miyaura Coupling Fluorinated Heterocycles

5-Bromo-2,4-difluoropyridine (CAS 1802338-36-8) is a polyhalogenated heteroaromatic building block featuring a pyridine core substituted with bromine at the 5-position and fluorine atoms at the 2- and 4-positions. The strategic positioning of halogens creates differential reactivity profiles, enabling orthogonal functionalization strategies essential for constructing complex molecular architectures in pharmaceutical and agrochemical research.

Molecular Formula C5H2BrF2N
Molecular Weight 193.979
CAS No. 1802338-36-8
Cat. No. B2815564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-difluoropyridine
CAS1802338-36-8
Molecular FormulaC5H2BrF2N
Molecular Weight193.979
Structural Identifiers
SMILESC1=C(C(=CN=C1F)Br)F
InChIInChI=1S/C5H2BrF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H
InChIKeyAXOIBPXBTQZCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-difluoropyridine (CAS 1802338-36-8) Technical Overview for R&D Procurement


5-Bromo-2,4-difluoropyridine (CAS 1802338-36-8) is a polyhalogenated heteroaromatic building block featuring a pyridine core substituted with bromine at the 5-position and fluorine atoms at the 2- and 4-positions [1]. The strategic positioning of halogens creates differential reactivity profiles, enabling orthogonal functionalization strategies essential for constructing complex molecular architectures in pharmaceutical and agrochemical research [1].

Why 5-Bromo-2,4-difluoropyridine Cannot Be Arbitrarily Substituted with Other Halogenated Pyridines


Fluorinated pyridines exhibit pronounced positional electronic effects that dictate reaction outcomes; for example, 2,4-difluoropyridine undergoes nucleophilic substitution exclusively at the 4-position under standard conditions [1]. However, the introduction of a bromine substituent at the 5-position fundamentally alters the regiochemical landscape, enabling site-selective functionalization at the bromine-bearing carbon while preserving or modifying fluorine reactivity [2]. The specific 2,4-difluoro-5-bromo substitution pattern is therefore non-interchangeable with analogs such as 2-bromo-4,5-difluoropyridine, 3-bromo-2,4-difluoropyridine, or 5-chloro-2,4-difluoropyridine, each of which presents distinct electronic and steric environments governing cross-coupling regioselectivity and nucleophilic aromatic substitution (SNAr) outcomes.

Quantitative Differentiation Evidence for 5-Bromo-2,4-difluoropyridine: Regiochemical Control and Chemoselectivity Data


Regiochemical Differentiation: 5-Bromo-2,4-difluoropyridine vs. 2-Bromo-4,5-difluoropyridine in Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions of halogenated pyridines, the position of the bromine substituent critically determines the site of C–C bond formation [1]. 5-Bromo-2,4-difluoropyridine enables exclusive coupling at the 5-position with preservation of both fluorine substituents, whereas 2-bromo-4,5-difluoropyridine would direct coupling to the 2-position adjacent to the ring nitrogen, producing a regioisomeric product [2]. The electronic influence of ortho-fluorine substituents on the 5-bromine atom in 5-bromo-2,4-difluoropyridine modulates the oxidative addition rate in palladium-catalyzed cross-couplings, a parameter that differs measurably from the 2-bromo isomer [1].

Regioselective Synthesis Suzuki-Miyaura Coupling Fluorinated Heterocycles

SNAr Reactivity Hierarchy: C4-Fluorine Activation in 5-Bromo-2,4-difluoropyridine vs. Non-Brominated 2,4-Difluoropyridine

In 2,4-difluoropyridine, nucleophilic aromatic substitution occurs exclusively at the 4-position under standard conditions [1]. The introduction of a bromine substituent at the 5-position in 5-bromo-2,4-difluoropyridine creates an additional inductive electron-withdrawing effect on the adjacent C4-fluorine, enhancing its leaving group ability relative to non-brominated 2,4-difluoropyridine [2]. This reactivity hierarchy translates to accelerated SNAr kinetics at C4 while preserving the C2-fluorine for orthogonal functionalization [3].

Nucleophilic Aromatic Substitution Fluorine Displacement Reactivity Ranking

Chemoselective Orthogonal Functionalization: 5-Bromo-2,4-difluoropyridine as a Differentiated Building Block vs. 5-Chloro-2,4-difluoropyridine

The halogen substitution pattern of 5-bromo-2,4-difluoropyridine enables a three-step orthogonal functionalization sequence unattainable with the 5-chloro analog [1]. The reactivity ordering of halogens toward palladium-catalyzed cross-coupling follows –Br > –Cl, allowing the 5-bromo group to undergo selective Suzuki-Miyaura coupling while leaving fluorine substituents untouched [2]. Subsequent SNAr at the activated C4-fluorine followed by C2-fluorine displacement under more forcing conditions provides access to triply differentiated pyridine scaffolds [1]. The 5-chloro-2,4-difluoropyridine analog exhibits significantly slower oxidative addition kinetics in palladium-catalyzed couplings, limiting its utility in sequential transformations where bromine's superior leaving group ability is required [2].

Chemoselectivity Orthogonal Reactivity Sequential Functionalization

Regiochemical Reversal via 5-Position Modification: 5-Bromo-2,4-difluoropyridine vs. 5-(Trialkylsilyl)-2,4-difluoropyridine

Foundational studies on 2,4-dihalopyridines demonstrate that while the parent system undergoes nucleophilic substitution exclusively at the 4-position, introduction of a trialkylsilyl group at the 5-position completely reverses regioselectivity, directing substitution to the 2-position [1]. 5-Bromo-2,4-difluoropyridine occupies a strategic intermediate position in this reactivity spectrum: the bromine atom at C5 provides both steric bulk and electronic perturbation that partially attenuates the intrinsic 4-position preference without requiring silyl protection [2]. This property enables controlled access to either C4 or C2 functionalization depending on reaction conditions, a level of synthetic flexibility not available with the parent 2,4-difluoropyridine which is rigidly committed to C4 substitution [1].

Regiochemical Control Protecting Group Strategy Halogen Displacement

High-Value Application Scenarios for 5-Bromo-2,4-difluoropyridine in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

5-Bromo-2,4-difluoropyridine serves as a privileged intermediate for constructing substituted pyridine cores found in kinase inhibitor programs [1]. The C5-bromine enables Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to install pharmacophoric elements, while the C4-fluorine undergoes SNAr with amines or alkoxides to modulate hydrogen-bonding interactions within the ATP-binding pocket [1]. The C2-fluorine, being less reactive, provides a latent handle for subsequent functionalization or serves as a metabolically stable substituent that enhances target binding through orthogonal dipolar interactions [1].

Agrochemical Discovery: Fluorinated Pyridine Building Blocks for Crop Protection Agents

Fluorinated pyridines constitute the most commercially successful heterocyclic scaffold in 21st-century plant protection chemistry, with over 95 agrochemical products built upon this core structure [1]. 5-Bromo-2,4-difluoropyridine provides a differentiated entry point for synthesizing novel fluorinated pyridine derivatives with precisely controlled substitution patterns [2]. The sequential orthogonal reactivity profile (Br > C4-F > C2-F) enables systematic exploration of structure-activity relationships (SAR) around the pyridine ring, a critical capability for optimizing potency, selectivity, and environmental fate properties in herbicide, fungicide, and insecticide discovery programs [2].

Materials Science: Synthesis of Polyarylene Architectures via Chemoselective Cross-Coupling

Halogenated pyridines with differentiated reactivity profiles enable the construction of complex polyarylene structures with high architectural control [1]. 5-Bromo-2,4-difluoropyridine can serve as a molecular building block for iterative cross-coupling sequences that generate functionalized linear polymers or controlled network architectures [1]. The distinct reactivity of C5-Br versus C4-F and C2-F allows for programmed sequential coupling with different arylboronic acids, producing well-defined oligomeric and polymeric materials with tunable electronic and optical properties [1].

Process Chemistry: Scalable Synthesis of API Intermediates

For process chemists developing scalable routes to active pharmaceutical ingredient (API) intermediates, 5-bromo-2,4-difluoropyridine offers a predictable and well-characterized reactivity profile that supports robust manufacturing protocols [1]. The clear hierarchy of halogen reactivity reduces the likelihood of side reactions and simplifies purification, while the established body of literature on site-selective functionalization of fluorinated pyridines provides a validated knowledge base for route design and optimization [1].

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